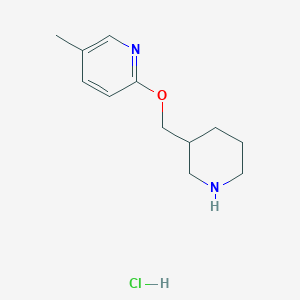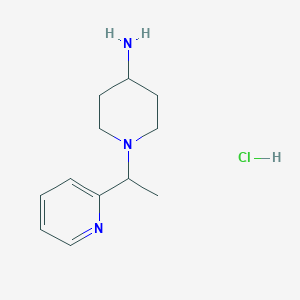
2-Isoindolinecarbonyl chloride
Übersicht
Beschreibung
2-Isoindolinecarbonyl chloride is a chemical compound with the molecular formula C9H8ClNO and a molecular weight of 181.62 g/mol . It is also known by other synonyms such as isoindoline-2-carbonyl chloride and 1,3-dihydro-2H-isoindole-2-carbonyl chloride .
Synthesis Analysis
A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) . Another synthetic strategy involves the reaction of indole 2-carboxylic acid with excess thionyl chloride in dry chloroform to obtain indole-2-acyl chloride .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which enable the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis
Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . The reaction of indole 2-carboxylic acid with excess thionyl chloride in dry chloroform results in indole-2-acyl chloride .Physical And Chemical Properties Analysis
This compound has a melting point of 125-127 °C, a boiling point of 326.2±32.0 °C (Predicted), and a density of 1.338±0.06 g/cm3 (Predicted) .Wissenschaftliche Forschungsanwendungen
Electrochemical Detection
2-Isoindolinecarbonyl chloride: has been utilized in the synthesis of copper (II) complexes with mixed ligands based on oxindole derivatives, which are instrumental in the electrochemical detection of chloride ions . These complexes exhibit superior solubility in organic solvents and have shown potential in detecting chloride ions through cyclic voltammetry measurements.
Pharmaceutical Synthesis
In pharmaceutical research, This compound is involved in the synthesis of N-isoindoline-1,3-dione heterocycles . These compounds are significant due to their structure and properties, which are beneficial in the development of new drug scaffolds, particularly for anti-tumor, anti-bacterial, and cardiovascular drugs .
Herbicide Development
The compound’s derivatives have been explored for their potential use as herbicides. While specific studies on This compound in herbicides are not directly available, the broader class of isoindoline compounds has been investigated for their role in sustainable agriculture and pesticide formulations .
Colorants and Dyes
This compound: is part of the isoindoline class of compounds that have applications in colorants and dyes. These compounds are valued for their color properties and have been used in the synthesis of pigments and dyes for various industrial applications .
Polymer Additives
Isoindoline derivatives, including This compound , are known for their role as polymer additives. They contribute to the enhancement of polymer properties such as stability, durability, and color .
Organic Synthesis
In organic synthesis, This compound is a valuable intermediate. Acid chlorides, including isoindolinecarbonyl chlorides, are essential in synthesizing various organic compounds, offering a pathway to create complex molecular structures .
Photochromic Materials
Lastly, isoindoline compounds have been noted for their potential in the development of photochromic materials. These materials are capable of reversible color change upon exposure to light, which is crucial for applications in smart windows, optical memories, and photochromic decorations .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s worth noting that compounds with an indole nucleus, such as 2-isoindolinecarbonyl chloride, have been found to bind with high affinity to multiple receptors , which could potentially make them useful in developing new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets through hydrogen bonds . This interaction can inhibit the activity of various enzymes and proteins , leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to participate in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of chemical compounds. For instance, factors such as texture, temperature, moisture, redox potential, salinity, and pH can influence the biodegradation of organic compounds in soils . .
Eigenschaften
IUPAC Name |
1,3-dihydroisoindole-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-9(12)11-5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBYXUAYQUKEEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70664673 | |
| Record name | 1,3-Dihydro-2H-isoindole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70664673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3432-58-4 | |
| Record name | 1,3-Dihydro-2H-isoindole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70664673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

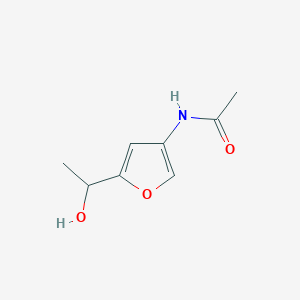
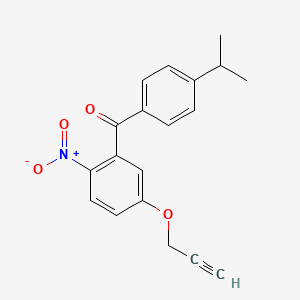

![tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride](/img/structure/B1500621.png)





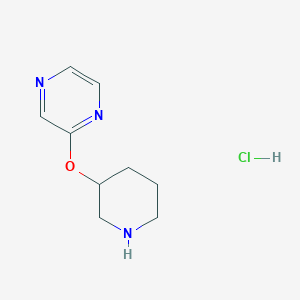
![[1-(4-Trifluoromethyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol](/img/structure/B1500644.png)
